molecular formula C22H24FNO5S B4283010 2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4283010
M. Wt: 433.5 g/mol
InChI Key: VAFLIWGNGCIQOP-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring, a thienyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Thienyl Group: The thienyl group can be synthesized through the reaction of a suitable thiophene precursor with appropriate reagents under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorine atom is added to a phenyl ring.

    Coupling Reactions: The thienyl and fluorophenyl groups are then coupled to form the intermediate compound.

    Cyclohexane Ring Formation: The cyclohexane ring is introduced through a cyclization reaction.

    Final Coupling and Carboxylation: The final step involves coupling the intermediate with a carboxylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can be used for imaging studies due to its potential fluorescence properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The presence of the fluorophenyl group suggests that it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thienyl group could form hydrogen bonds or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(4-chlorophenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
  • 2-({[4-(4-bromophenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
  • 2-({[4-(4-methylphenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid

Uniqueness

The uniqueness of 2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid lies in its fluorophenyl group. The presence of the fluorine atom can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-3-propoxycarbonylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO5S/c1-2-11-29-22(28)18-17(13-7-9-14(23)10-8-13)12-30-20(18)24-19(25)15-5-3-4-6-16(15)21(26)27/h7-10,12,15-16H,2-6,11H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFLIWGNGCIQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 3
2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 4
2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 5
2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

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